Cas no 2137519-80-1 (1-(3-(Oxazol-4-yl)phenyl)ethanone)

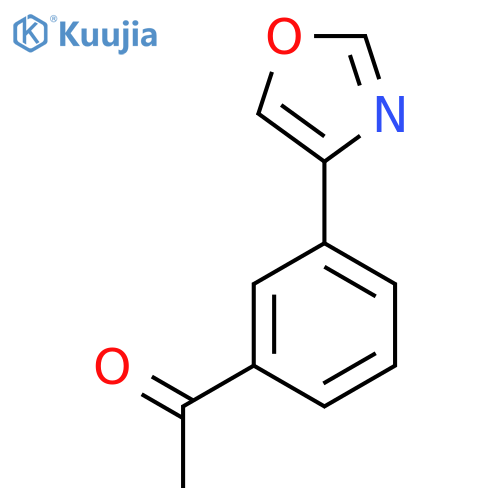

2137519-80-1 structure

商品名:1-(3-(Oxazol-4-yl)phenyl)ethanone

CAS番号:2137519-80-1

MF:C11H9NO2

メガワット:187.194662809372

CID:5277125

1-(3-(Oxazol-4-yl)phenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(3-(Oxazol-4-yl)phenyl)ethanone

- 1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one

- Ethanone, 1-[3-(4-oxazolyl)phenyl]-

-

- インチ: 1S/C11H9NO2/c1-8(13)9-3-2-4-10(5-9)11-6-14-7-12-11/h2-7H,1H3

- InChIKey: HGIMAIGHHHXXQJ-UHFFFAOYSA-N

- ほほえんだ: O1C=NC(=C1)C1=CC=CC(C(C)=O)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 217

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 43.1

1-(3-(Oxazol-4-yl)phenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692932-0.05g |

1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |

2137519-80-1 | 0.05g |

$1584.0 | 2023-03-10 | ||

| Enamine | EN300-692932-0.25g |

1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |

2137519-80-1 | 0.25g |

$1735.0 | 2023-03-10 | ||

| Enamine | EN300-692932-1.0g |

1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |

2137519-80-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-692932-0.5g |

1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |

2137519-80-1 | 0.5g |

$1811.0 | 2023-03-10 | ||

| Enamine | EN300-692932-5.0g |

1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |

2137519-80-1 | 5.0g |

$5470.0 | 2023-03-10 | ||

| Enamine | EN300-692932-0.1g |

1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |

2137519-80-1 | 0.1g |

$1660.0 | 2023-03-10 | ||

| Enamine | EN300-692932-2.5g |

1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |

2137519-80-1 | 2.5g |

$3696.0 | 2023-03-10 | ||

| Enamine | EN300-692932-10.0g |

1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |

2137519-80-1 | 10.0g |

$8110.0 | 2023-03-10 |

1-(3-(Oxazol-4-yl)phenyl)ethanone 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

2137519-80-1 (1-(3-(Oxazol-4-yl)phenyl)ethanone) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬